3-Bromo-1-indanone
Overview
Description
3-Bromo-1-indanone is a useful research compound. Its molecular formula is C9H7BrO and its molecular weight is 211.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nanotube Synthesis Precursor
3-Bromo-1-indanone has been utilized in the synthesis of complex hydrocarbons, such as a basket-shaped C56H38 hydrocarbon, which serves as a precursor for carbon [6,6]nanotubes. This process involves cascade cyclization reactions, highlighting the compound's role in advanced material synthesis (Cui, Akhmedov, Petersen, & Wang, 2010).
Catalysis in Asymmetric Synthesis
In catalysis, this compound is used in the aminocatalytic asymmetric Diels-Alder reaction. This process generates fused indane products with multiple chiral centers, followed by a cascade N-heterocyclic carbene-mediated benzoin condensation. This application demonstrates the compound's importance in stereochemically complex synthesis (Jia, Jiang, Zhou, Dong, & Chen, 2013).
Organic Synthesis and Modification
Several studies explore the utility of this compound and its derivatives in organic synthesis. For instance, the synthesis of 4-chloro-1-indanone and its subsequent bromination to produce mono- and dibromo derivatives showcases its versatility in organic compound modification (Jasouri, Khalafy, Badali, & Piltan, 2010).
Electronic Material Development
In the field of electronic materials, derivatives of this compound have been used for the synthesis of small-molecule acceptors in organic solar cells. The introduction of halogen atoms into terminal groups of these molecules, including bromine, significantly improves photovoltaic performance, indicating the compound's potential in renewable energy technologies (Wang & Wang, 2021).
Spectroscopic and Quantum Chemical Studies
This compound derivatives are studied for their spectroscopic and quantum chemical properties. For instance, the synthesis of novel 2,3-dihydrobenzofuran tethered arylidene indanones and their subsequent analysis using techniques like proton magnetic resonance (PMR) and carbon magnetic resonance (CMR) reveal insights into their structural and electronic characteristics, which are crucial for various applications in therapeutic science (Shinde, Adole, Jagdale, Pawar, & Desale, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
3-Bromo-1-indanone, a derivative of 1-indanone, has been found to exhibit a broad range of biological activity . . This suggests that they may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these processes.
Mode of Action
Given the wide range of biological activities exhibited by 1-indanone derivatives, it is likely that this compound interacts with its targets in a manner that modulates their function . This could involve binding to the active site of an enzyme to inhibit its activity, or interacting with a receptor to alter signal transduction pathways.
Biochemical Pathways
For instance, its antiviral and antibacterial activities suggest that it may interfere with the life cycle of pathogens, while its anti-inflammatory and analgesic properties indicate a potential role in modulating immune response and pain signaling pathways .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its broad range of biological activities. For instance, its antiviral and antibacterial activities suggest that it may inhibit the replication of pathogens, while its anti-inflammatory and analgesic properties suggest that it may modulate immune responses and pain signaling pathways .
Biochemical Analysis
Biochemical Properties
1-indanone derivatives have been found to interact with various enzymes, proteins, and other biomolecules . These interactions play a crucial role in their biological activity, including their antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties .
Cellular Effects
1-indanone derivatives have been found to have significant effects on various types of cells and cellular processes . For example, they have been found to inhibit the growth of tumor cells and retard cyst development in a mouse model of autosomal dominant polycystic kidney disease .
Molecular Mechanism
1-indanone derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
1-indanone derivatives have been found to have significant effects over time in laboratory settings .
Dosage Effects in Animal Models
1-indanone has been found to retard cyst development in a mouse model of autosomal dominant polycystic kidney disease .
Metabolic Pathways
1-indanone derivatives have been found to interact with various enzymes and cofactors .
Transport and Distribution
1-indanone derivatives have been found to have significant effects on their localization or accumulation .
Subcellular Localization
1-indanone derivatives have been found to have significant effects on their activity or function .
Properties
IUPAC Name |
3-bromo-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAIUCUXHVGXNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471727 | |
Record name | 3-Bromo-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40774-41-2 | |
Record name | 3-Bromo-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-Bromo-1-indanone in the synthesis of fused indane derivatives?
A1: this compound serves as a crucial starting material in the synthesis of fused indane derivatives. It undergoes an in situ conversion to 1-indenone, which then acts as a dieneophile in an amine-catalyzed asymmetric Diels-Alder reaction with 2,4-dienals. [, ] This reaction is followed by a cascade N-heterocyclic carbene-mediated benzoin condensation, ultimately yielding the desired fused indane products. [, ]
Q2: What are the advantages of using a combined amine-N-heterocyclic carbene cascade catalysis in this synthesis?
A2: The combined catalytic approach offers several advantages. Firstly, it allows for the generation of the reactive 1-indenone intermediate in situ from the more stable this compound. [, ] Secondly, the use of chiral amine catalysts enables high stereoselectivity in the Diels-Alder reaction, leading to the formation of multiple chiral centers in the final products. [, ] Lastly, the subsequent N-heterocyclic carbene-catalyzed benzoin condensation enables the efficient construction of the final fused indane ring system in a single reaction sequence. [, ] This cascade catalysis strategy provides a powerful tool for the synthesis of complex, chiral indane derivatives with potential applications in various fields.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.